molecular formula C8H9FO2 B061772 2-Fluoro-3-methoxybenzyl alcohol CAS No. 178974-59-9

2-Fluoro-3-methoxybenzyl alcohol

Cat. No. B061772
Key on ui cas rn: 178974-59-9
M. Wt: 156.15 g/mol
InChI Key: CXVBJFZOPGMFGV-UHFFFAOYSA-N
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Patent
US08106063B2

Procedure details

Lithium aluminium hydride (83.5 ml, 1M solution in THF) was added dropwise to a suspension of the subtitle product of step i) (7.1 g) in Et2O (180 ml) at a rate that maintained gentle reflux. Upon complete addition the reaction was stirred for 1.5 h. 15% sodium hydroxide solution was added dropwise until no effervescence was observed. The resulting white precipitate was filtered and the filtrate diluted with H2O (100 ml). The organics were removed in vacuo and the residue extracted with Et2O (100 ml). The organics were washed with 2M sodium hydroxide solution (150 ml), H2O (150 ml), brine (150 ml), dried (MgSO4) and concentrated in vacuo to afford the subtitle compound as a white crystalline solid. Yield: 5.5 g.
Quantity
83.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[C:16]([O:17][CH3:18])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11].[OH-].[Na+]>CCOCC>[F:7][C:8]1[C:16]([O:17][CH3:18])=[CH:15][CH:14]=[CH:13][C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
83.5 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1OC
Name
Quantity
180 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained gentle reflux
ADDITION
Type
ADDITION
Details
Upon complete addition the reaction
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with H2O (100 ml)
CUSTOM
Type
CUSTOM
Details
The organics were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with Et2O (100 ml)
WASH
Type
WASH
Details
The organics were washed with 2M sodium hydroxide solution (150 ml), H2O (150 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C(C=CC=C1OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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